3-Indoleacetonitrile

Catalog No.
S565358
CAS No.
771-51-7
M.F
C10H8N2
M. Wt
156.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Indoleacetonitrile

CAS Number

771-51-7

Product Name

3-Indoleacetonitrile

IUPAC Name

2-(1H-indol-3-yl)acetonitrile

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2

InChI Key

DMCPFOBLJMLSNX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC#N

Synonyms

indole-3-acetonitrile

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC#N
  • Phytoalexin: When under attack by pathogens, plants produce various defense compounds called phytoalexins. 3-IAN falls under this category, acting as a toxin against bacteria and fungi . It disrupts the invading organism's cell wall, metabolism, and reproduction, ultimately preventing successful infection .
  • Antibacterial activity: Studies have shown that 3-IAN inhibits the biofilm formation of both E. coli O157:H7 and Pseudomonas aeruginosa, two common bacterial pathogens, without affecting their overall growth . This suggests its potential application in controlling bacterial infections without harming the beneficial bacterial communities.

Potential for Antiviral Treatment

Recent research has explored the potential of 3-IAN as an antiviral agent:

  • Influenza A virus: Studies have demonstrated that 3-IAN effectively inhibits the replication of Influenza A virus both in cell cultures and in mouse models . This suggests its potential as a therapeutic option for influenza treatment.
  • SARS-CoV-2: Promising research indicates that 3-IAN exhibits antiviral activity against SARS-CoV-2, the virus responsible for COVID-19, in both cell cultures and mouse models . This finding warrants further investigation to explore its potential as a treatment for COVID-19.

3-Indoleacetonitrile (IAN) is a naturally occurring plant hormone derivative. Isolated from light-grown cabbage shoots [], it belongs to a class of compounds called nitrilases, characterized by the presence of a cyano (C≡N) functional group attached to an indole ring. IAN exhibits auxin-inhibitory properties, meaning it can counteract the effects of auxins, natural plant hormones that regulate growth and development [].


Molecular Structure Analysis

The key feature of IAN's structure is the indole ring system, a bicyclic aromatic structure found in many plant hormones and signaling molecules []. Attached to the second carbon position of the indole ring is an acetonitrile group (CH2-C≡N), contributing to the overall polarity of the molecule. This structure suggests potential for hydrogen bonding and interaction with other biomolecules [].


Chemical Reactions Analysis

Synthesis

Physical Description

Solid

XLogP3

1.6

Melting Point

36.0 °C
35-37°C

UNII

AG97OFW8JW

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

771-51-7

Wikipedia

Indole-3-acetonitrile

General Manufacturing Information

1H-Indole-3-acetonitrile: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types